1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
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Overview
Description
1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is an organic compound characterized by the presence of a chloro-substituted pyridine ring and a trifluoroethylamine group
Scientific Research Applications
1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and other functionalized compounds.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to interact with ion channels, influencing their function and leading to various physiological effects .
Comparison with Similar Compounds
N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide: Known for its anti-epileptic activities.
1-((6-Chloro-pyridin-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Exhibits insecticidal and anticancer activities
Uniqueness: 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine stands out due to its trifluoroethylamine group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBZCFDSOKVWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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